Cobalt(II) thiocyanate

Description

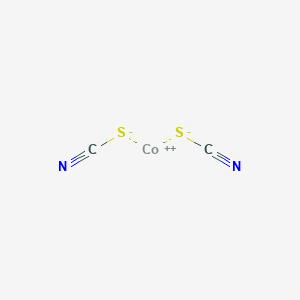

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

14007-28-4 |

|---|---|

Molecular Formula |

C2CoN2S2 |

Molecular Weight |

175.1 g/mol |

IUPAC Name |

cobalt(2+);dithiocyanate |

InChI |

InChI=1S/2CHNS.Co/c2*2-1-3;/h2*3H;/q;;+2/p-2 |

InChI Key |

INDBQWVYFLTCFF-UHFFFAOYSA-L |

SMILES |

C(#N)[S-].C(#N)[S-].[Co+2] |

Canonical SMILES |

C(#N)[S-].C(#N)[S-].[Co+2] |

Other CAS No. |

3017-60-5 |

Pictograms |

Irritant; Environmental Hazard |

Synonyms |

cobalt thiocyanate |

Origin of Product |

United States |

Foundational & Exploratory

synthesis and characterization of cobalt(II) thiocyanate complexes

An In-depth Technical Guide to the Synthesis and Characterization of Cobalt(II) Thiocyanate (B1210189) Complexes

Introduction

Cobalt(II) thiocyanate, Co(SCN)₂, is an inorganic compound that serves as a versatile precursor for a vast array of coordination complexes. These complexes are of significant interest to researchers due to their diverse structural chemistry, fascinating magnetic and spectroscopic properties, and wide range of applications. The Co²⁺ ion (a d⁷ metal) can readily adopt different coordination geometries, most commonly tetrahedral and octahedral, which are often distinguishable by their distinct colors and magnetic moments. The thiocyanate (SCN⁻) anion is an ambidentate ligand, capable of coordinating to the metal center through the nitrogen atom (isothiocyanato), the sulfur atom (thiocyanato), or by bridging between two metal centers (μ-NCS). This flexibility gives rise to a rich variety of mononuclear, dinuclear, and polymeric structures.

This guide provides a comprehensive overview of the , tailored for researchers, scientists, and professionals in drug development. It details common synthetic protocols, key characterization techniques, and presents quantitative data in a structured format.

Synthesis of this compound Complexes

The synthesis of this compound complexes typically begins with a cobalt(II) salt and a source of thiocyanate ions. The final product's structure is directed by the choice of solvent, temperature, and the introduction of additional co-ligands which compete for coordination sites on the cobalt center.

Experimental Protocols

Protocol 1: Synthesis of Anhydrous this compound, Co(SCN)₂

This protocol describes a salt metathesis reaction to produce the simple this compound salt.

-

Reactants: Cobalt(II) sulfate (B86663) hexahydrate (CoSO₄·6H₂O), Barium thiocyanate (Ba(SCN)₂). An alternative route uses CoSO₄ and KSCN.[1][2]

-

Procedure: a. Dissolve equimolar amounts of CoSO₄·6H₂O and Ba(SCN)₂ separately in a minimum volume of deionized water.[1] b. Mix the two aqueous solutions. A white precipitate of barium sulfate (BaSO₄) will form immediately. c. Stir the mixture for 30 minutes to ensure complete precipitation. d. Filter the mixture to remove the BaSO₄ precipitate. The filtrate contains aqueous Co(SCN)₂. e. To obtain the anhydrous compound, the supernatant can be dried in vacuo. The resulting residue is further dried by heating in air at approximately 120°C for one hour to yield a red-brown microcrystalline powder.[2]

Protocol 2: Synthesis of a Tetrahedral Complex: (Hlidocaine⁺)₂([Co(SCN)₄]²⁻)·H₂O

This protocol illustrates the formation of the tetrahedral tetrathiocyanatocobaltate(II) anion, which is characteristic of the blue-colored species observed in the Scott test for cocaine and its false positives like lidocaine (B1675312).[3]

-

Reactants: this compound (Co(SCN)₂), Lidocaine hydrochloride monohydrate.

-

Procedure: a. Prepare a solution of this compound in a suitable solvent (e.g., water/glycerine/acetic acid mixture as in Scott's test reagent).[4] b. Add lidocaine hydrochloride monohydrate to the this compound solution. c. The reaction will yield blue, needle-like crystals upon standing.[3] d. The formation of the blue complex is interpreted as a positive test in presumptive drug screening.[3]

Protocol 3: Synthesis of an Octahedral Complex with a Co-ligand: [Co(NCS)₂(hmpy)₄]

This protocol describes the synthesis of a discrete octahedral complex using 4-(hydroxymethyl)pyridine (hmpy) as a co-ligand.[5]

-

Reactants: this compound (Co(SCN)₂), 4-(hydroxymethyl)pyridine (hmpy).

-

Procedure: a. Dissolve Co(NCS)₂ in ethanol (B145695). b. Add a solution of 4-(hydroxymethyl)pyridine in ethanol to the cobalt solution (a molar ratio of 1:4 Co:hmpy is often used). c. Stir the reaction mixture at room temperature. d. Slow evaporation of the solvent will yield crystals of the product, [Co(NCS)₂(hmpy)₄]. The Co(II) center is octahedrally coordinated by two terminally N-bonded thiocyanate anions and four hmpy ligands.[5]

Visualization of Experimental Workflow

The general process for synthesizing and characterizing these complexes can be visualized as follows.

Characterization Techniques

A multi-technique approach is essential for the unambiguous characterization of this compound complexes.

1. Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for determining the coordination mode of the thiocyanate ligand. The vibrational modes of the SCN⁻ ion, particularly the C-N stretching frequency (ν(C≡N)), are sensitive to its bonding environment.

-

N-bonded (Isothiocyanato): The ν(C≡N) band typically appears as a strong, sharp absorption above 2050 cm⁻¹. For instance, in {[Co(SCN)₄] (C₈H₁₂N)₃}·Cl, this band is observed at 2079 cm⁻¹.[6]

-

S-bonded (Thiocyanato): This mode results in a higher frequency ν(C≡N) band, often above 2100 cm⁻¹.

-

Bridging (μ-NCS): Bridging thiocyanate ligands show a ν(C≡N) band at an even higher frequency, typically in the range of 2100-2150 cm⁻¹.[7]

-

C-S Stretch (ν(C-S)) and N-C-S Bend (δ(NCS)): The ν(C-S) stretch (780-860 cm⁻¹ for N-bonded, 690-720 cm⁻¹ for S-bonded) and δ(NCS) bend (around 470-490 cm⁻¹ for N-bonded, 410-440 cm⁻¹ for S-bonded) provide complementary information.[6]

2. UV-Visible (UV-Vis) Spectroscopy

The electronic spectrum of a cobalt(II) complex is highly indicative of its coordination geometry due to different ligand field splitting of the d-orbitals.

-

Octahedral (Oₕ) Geometry: These complexes are typically pink or reddish-brown and exhibit a main absorption band in the visible region around 470-550 nm.[8][9] This corresponds to the ⁴T₁g(F) → ⁴T₁g(P) electronic transition.

-

Tetrahedral (Tₑ) Geometry: These complexes are characteristically intense blue and show strong absorption bands at higher wavelengths, typically in the 600-650 nm region.[9] This absorption is due to the ⁴A₂(F) → ⁴T₁(P) transition. The reversible color change from blue (tetrahedral [Co(NCS)₄]²⁻) at room temperature to red (octahedral [Co(NCS)₆]⁴⁻) at low temperatures in certain ionic liquids is a classic example of thermochromism.[9]

3. X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information, including precise bond lengths, bond angles, coordination numbers, and overall molecular geometry. It is the gold standard for confirming the coordination mode of the thiocyanate ligand and the geometry around the cobalt center. For example, the structure of (Hlidocaine⁺)₂([Co(SCN)₄]²⁻)·H₂O confirmed a slightly distorted tetrahedral geometry for the [Co(SCN)₄]²⁻ anion.[3]

4. Magnetic Susceptibility

Magnetic moment measurements are crucial for determining the spin state and confirming the geometry of the Co(II) ion.

-

High-Spin Octahedral Co(II): These complexes have three unpaired electrons and exhibit effective magnetic moments (μ_eff) in the range of 4.7–5.2 μ_B.[10]

-

High-Spin Tetrahedral Co(II): These complexes also have three unpaired electrons but typically show slightly lower magnetic moments, in the range of 4.4–4.8 μ_B.[9][11]

Data Presentation

The following tables summarize key quantitative data for representative this compound complexes.

Table 1: Selected Crystallographic Data

| Complex | Co-N (NCS) (Å) | N-Co-N Angles (°) | Geometry | Reference |

| [Co(NCS)₂(urotropine)₂(EtOH)₂] | 2.078(2) | 88.18(7) - 91.82(7), 180 | Octahedral | [12] |

| {--INVALID-LINK--₂}·2Cl | 1.949(3) | 100.54(18) - 115.60(19) | Tetrahedral | [6] |

| [Co(NCS)₂(hmpy)₂]ₙ | 2.078(2) | 88.18(7) - 91.82(7), 180 | Octahedral | [5] |

Table 2: Characteristic Spectroscopic Data

| Complex Type / Geometry | IR: ν(C≡N) (cm⁻¹) | UV-Vis: λ_max (nm) | Color | Reference |

| Tetrahedral [Co(NCS)₄]²⁻ | ~2060 - 2079 | ~630 | Blue | [6][9] |

| Octahedral [Co(NCS)₆]⁴⁻ | - | ~472 | Red/Pink | [9] |

| Octahedral [Co(NCS)₂(L)₄] | >2050 | ~500 | Pink/Red | [4][5] |

| Bridging M-NCS-M' | ~2100 - 2150 | - | Various | [7] |

Table 3: Magnetic Properties

| Complex Type / Geometry | Effective Magnetic Moment (μ_eff) (μ_B) | Temperature (K) | Reference |

| Tetrahedral [Co(NCS)₄]²⁻ in IL | 4.40 | 2 - 333 | [9] |

| Octahedral Co(II) (general) | 5.23 | Room Temp | [10] |

| Tetrahedral CoL₂(SCN)₂ | 4.4 - 4.8 | Room Temp | [11] |

| Polymeric Co(NCS)₂ | - | - | [2] |

Structure-Property Relationships

The interplay between the coordination environment of the cobalt(II) ion and the resulting physical properties is a central theme in the study of these complexes.

Applications in Research and Development

While direct applications in drug development are still emerging, this compound complexes are valuable tools and platforms in several related scientific fields.

-

Analytical Reagents: The most well-known application is the Scott test , a colorimetric presumptive test for cocaine. The formation of the blue tetrahedral [Co(SCN)₄]²⁻ complex upon addition to a sample indicates the possible presence of cocaine, though it is known to produce false positives with other compounds like lidocaine and diphenhydramine.[1][3] It is also used in the quantitative determination of certain surfactants like Tween 80.[13]

-

Precursors for Advanced Materials: These complexes serve as building blocks for constructing metal-organic frameworks (MOFs) and coordination polymers with interesting magnetic properties, such as single-chain magnets.[14]

-

Bioinorganic Chemistry and Drug Design: Cobalt complexes, in general, are being investigated for therapeutic applications, including as antimicrobial, antiviral, and anticancer agents.[15][16] The ability to coordinate bioactive ligands to a cobalt thiocyanate scaffold offers a strategy to modify the physicochemical properties and potentially enhance the therapeutic efficacy of organic drug molecules.[15]

Conclusion

This compound complexes represent a rich and diverse class of coordination compounds. The straightforward nature of their synthesis, combined with the dramatic and informative changes in their spectroscopic and magnetic properties in response to subtle structural variations, makes them an exemplary system for studying fundamental principles of coordination chemistry. For researchers and drug development professionals, a thorough understanding of their synthesis and characterization provides not only valuable analytical tools but also a versatile platform for the design of novel materials and potentially therapeutic agents.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. arxiv.org [arxiv.org]

- 3. Clarifying the complex chemistry of this compound-based tests for cocaine using single-crystal X-ray diffraction and spectroscopic techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Self-assembly of new cobalt complexes based on [Co (SCN)4], synthesis, empirical, antioxidant activity, and quantum theory investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Thermochromism and switchable paramagnetism of cobalt( ii ) in thiocyanate ionic liquids - Dalton Transactions (RSC Publishing) DOI:10.1039/C5DT01829C [pubs.rsc.org]

- 10. Structural, optical and magnetic properties of a new metal–organic CoII-based complex - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ias.ac.in [ias.ac.in]

- 12. Crystal structure of diethanolbis(thiocyanato)bis(urotropine)cobalt(II) and tetraethanolbis(thiocyanato)cobalt(II)–urotropine (1/2) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Page loading... [guidechem.com]

- 14. researchgate.net [researchgate.net]

- 15. Cobalt Derivatives as Promising Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. jetir.org [jetir.org]

Unveiling the Geometric intricacies: A Technical Guide to the Crystal Structures of Cobalt(II) Thiocyanate Hydrates

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the solid-state chemistry of coordination compounds is paramount. This guide provides an in-depth analysis of the crystal structures of cobalt(II) thiocyanate (B1210189) hydrates, focusing on their molecular architecture, and the experimental methodologies used for their characterization.

Cobalt(II) thiocyanate and its hydrated forms are inorganic compounds that have garnered interest for their diverse coordination chemistry and as precursors in the synthesis of more complex materials. The degree of hydration significantly influences the crystal packing and the coordination environment of the cobalt(II) ion, leading to distinct structural and physical properties. This document synthesizes crystallographic data from peer-reviewed literature to offer a detailed overview of the known hydrated crystal structures of this compound.

Crystal Structure of this compound Trihydrate

The most commonly cited hydrate (B1144303) is this compound trihydrate, Co(SCN)₂·3H₂O. Its crystal structure has been determined by single-crystal X-ray diffraction, revealing a monoclinic crystal system.[1][2] The structure consists of diaquabis(thiocyanato)cobalt(II) complexes, [Co(NCS)₂(H₂O)₂], and an additional water molecule of crystallization.[1]

The cobalt atom is situated at a center of symmetry and is octahedrally coordinated by two nitrogen atoms from the thiocyanate ligands, two oxygen atoms from coordinated water molecules, and two sulfur atoms from neighboring thiocyanate groups, leading to the formation of a polymeric network.[1] The thiocyanate ligand acts as a bridging ligand, linking cobalt centers through both its nitrogen and sulfur atoms.[1] This bridging results in the formation of cobalt-cobalt links through bidentate NCS groups.[1]

The two types of water molecules in the structure play different roles. Two water molecules are directly coordinated to the cobalt ion, while the third is a lattice water molecule held in place by hydrogen bonds.[1] This difference in the water molecules' environments is supported by differential thermal analysis, which shows they are non-equivalent.[1]

Crystal Structure of Tetraaquabis(thiocyanato-κN)cobalt(II)

A tetrahydrate of this compound, with the formula [Co(NCS)₂(H₂O)₄], has also been structurally characterized. In a co-crystal with caffeine (B1668208), the cobalt(II) cation lies on an inversion center and exhibits a slightly distorted octahedral coordination geometry.[3][4] The coordination sphere is composed of four oxygen atoms from the coordinating water molecules and two nitrogen atoms from two trans-arranged thiocyanate anions.[3][4] Unlike the trihydrate, the thiocyanate ligands in this structure are terminally bonded to the cobalt ion through their nitrogen atoms.[3]

Quantitative Crystallographic Data

The following tables summarize the key crystallographic data for the identified hydrates of this compound.

Table 1: Crystallographic Data for this compound Trihydrate (Co(SCN)₂·3H₂O)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 12.490 (2) |

| b (Å) | 6.024 (1) |

| c (Å) | 10.740 (2) |

| β (°) | 90.49 (1) |

| Z | 4 |

Data sourced from Cano et al.[1]

Table 2: Selected Bond Distances and Angles for this compound Trihydrate

| Bond/Angle | Value |

| Co-N (Å) | - |

| Co-O(W1) (Å) | - |

| Co-S (Å) | - |

| N-C (Å) | 1.160 (3) |

| C-S (Å) | 1.664 (2) |

| N-C-S (°) | 179.20 (2) |

| Co-N-C (°) | 165.9 |

| Co-S-C (°) | 101.2 |

Data sourced from Cano et al.[1]

Table 3: Crystallographic Data for Tetraaquabis(thiocyanato-κN)cobalt(II) ([Co(NCS)₂(H₂O)₄])

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | - |

| b (Å) | - |

| c (Å) | - |

| β (°) | - |

| Z | - |

Note: Specific lattice parameters for the pure tetrahydrate were not available in the provided search results. The data is from a co-crystal structure.[3][4]

Table 4: Selected Bond Distances and Angles for Tetraaquabis(thiocyanato-κN)cobalt(II)

| Bond/Angle | Value |

| Co1-N15 (Å) | 2.0981 (8) |

| Co1-O18 (Å) | 2.0981 (7) |

| Co1-O19 (Å) | 2.0732 (7) |

| N15-C16-S17 (°) | 177.81 (8) |

| C16-N15-Co1 (°) | 167.35 (8) |

Data sourced from El Hamdani et al.[3]

Experimental Protocols

The determination of the crystal structures of this compound hydrates involves two primary stages: synthesis of single crystals and their analysis by X-ray diffraction.

Synthesis of Single Crystals

This compound Trihydrate: A common method for preparing the trihydrate involves a salt metathesis reaction in an aqueous solution. For instance, reacting aqueous solutions of cobalt(II) sulfate (B86663) and barium thiocyanate yields a precipitate of barium sulfate, leaving this compound in the solution.[5]

Another reported method is the reaction of thiocyanic acid with cobalt(II) carbonate.[2]

Tetraaquabis(thiocyanato-κN)cobalt(II) Co-crystal: Single crystals of the tetrahydrate complex were obtained through the reaction of cobalt(II) nitrate (B79036) hexahydrate with potassium thiocyanate and caffeine in an aqueous solution.[4]

Single-Crystal X-ray Diffraction

The definitive method for elucidating the crystal structure of these compounds is single-crystal X-ray diffraction. The general workflow for this technique is outlined below.

For the trihydrate, data was collected on a diffractometer using Mo Kα radiation.[1] A difference synthesis was employed to locate the hydrogen atoms of the water molecules.[1] The structure was then refined using a weighting scheme to achieve a final R value of 0.03 for 1091 observed reflections.[1]

Conclusion

The crystal structures of this compound hydrates reveal a fascinating interplay of coordination chemistry and hydrogen bonding. The trihydrate exists as a coordination polymer with bridging thiocyanate ligands, while the tetrahydrate forms discrete octahedral complexes with terminal thiocyanate groups. These structural differences, arising from the varying degrees of hydration, underscore the importance of precise control over synthesis conditions to obtain desired material properties. The detailed crystallographic data and experimental protocols presented herein provide a solid foundation for further research into the applications of these and related coordination compounds.

References

- 1. journals.iucr.org [journals.iucr.org]

- 2. Cobalt(II)-thiocyanat – Wikipedia [de.wikipedia.org]

- 3. Crystal structure of the tetraaquabis(thiocyanato-κN)cobalt(II)–caffeine–water (1/2/4) co-crystal - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound - Wikipedia [en.wikipedia.org]

Unraveling the Magnetic intricacies of Cobalt(II) Thiocyanate Coordination Polymers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the fascinating magnetic properties of cobalt(II) thiocyanate (B1210189) coordination polymers. These materials, characterized by their diverse structural motifs and intriguing magnetic behaviors, are a subject of intense research. This document provides a comprehensive overview of their synthesis, structure-property relationships, and the experimental and computational methods used to elucidate their magnetic characteristics, with a focus on quantitative data and detailed experimental protocols.

Introduction to Cobalt(II) Thiocyanate Coordination Polymers

This compound coordination polymers are a class of compounds where cobalt(II) ions are linked together by thiocyanate (NCS⁻) bridging ligands. The coordination environment of the cobalt(II) ion is typically completed by neutral co-ligands, which play a crucial role in determining the overall crystal structure and, consequently, the magnetic properties of the material.[1][2] These polymers often form one-dimensional (1D) chains, but can also adopt two-dimensional (2D) layered or three-dimensional (3D) framework structures.[3][4]

The magnetic behavior of these polymers is rich and varied, encompassing paramagnetism, antiferromagnetism, and ferromagnetism.[5][6] Of particular interest is the emergence of slow magnetic relaxation, a characteristic of single-molecule magnets (SMMs) and single-chain magnets (SCMs).[6][7] This behavior arises from the significant magnetic anisotropy of the high-spin cobalt(II) ion in a distorted coordination geometry.[8]

Synthesis and Structural Diversity

The synthesis of this compound coordination polymers typically involves the reaction of a cobalt(II) salt with a source of thiocyanate ions in the presence of a specific co-ligand.[1][5][9] The choice of co-ligand is a key determinant of the resulting structure. For instance, the use of different pyridine-based ligands can lead to the formation of discrete monomeric complexes, dimers, or 1D chains.[5]

The thiocyanate ligand itself is versatile in its coordination modes, most commonly acting as a μ-1,3 bridge, linking two cobalt(II) centers.[1][9] The cobalt(II) ions in these polymers typically exhibit a distorted octahedral coordination geometry.[1][5][10] This distortion is a critical factor in inducing the magnetic anisotropy that underpins the interesting magnetic phenomena observed in these materials.

Magnetic Properties: A Quantitative Overview

The magnetic properties of this compound coordination polymers are highly dependent on their crystal structure, particularly the intrachain and interchain interactions between the cobalt(II) centers. A summary of key magnetic parameters for several representative compounds is presented in the table below.

| Compound | TN or Tc (K) | Critical Field (Hc) (Oe) | Magnetic Behavior | Reference |

| [Co(NCS)₂(4-ethylpyridine)₂]n | 3.4 (TN) | ~175 | Antiferromagnet with metamagnetic transition | [5][10] |

| [Co(NCS)₂(4-methoxypyridine)₂]n | 3.94 (Tc) | 290 | Antiferromagnetic ordering of ferromagnetic chains | [6] |

| [Co(NCS)₂(4-(4-chlorobenzyl)pyridine)₂]n | 3.9 (TN) | 260 | Antiferromagnet with metamagnetic transition | [7][9] |

| [Co(NCS)₂(4-vinylpyridine)₂]n | 3.9 (Tc) | 450 | Ferromagnetic chains with weak AF coupling | [2] |

| [Co(NCS)₂(4-benzoylpyridine)₂]n | 3.7 (Tc) | 350 | Ferromagnetic chains with weak AF coupling | [2] |

| [Co(NCS)₂(bpa)]n (bpa = 1,2-bis(4-pyridyl)-ethane) | 3.1 (TN) | ~40 | Canted antiferromagnet with metamagnetic transition | [3] |

| [Co(NCS)₂(bpe)]n (bpe = 1,2-bis(4-pyridyl)-ethylene) | 4.0 (TN) | ~400 | Antiferromagnet with metamagnetic transition | [3] |

TN : Néel temperature (for antiferromagnetic ordering) Tc : Critical temperature (for magnetic ordering)

Experimental Protocols

The characterization of the magnetic properties of these coordination polymers relies on a suite of experimental techniques.

Single-Crystal X-ray Diffraction

Objective: To determine the precise crystal structure, including bond lengths, bond angles, and intermolecular interactions.

Methodology: A suitable single crystal is mounted on a diffractometer. X-ray diffraction data is collected at a specific temperature (often low temperatures to minimize thermal vibrations). The structure is then solved and refined using specialized software. This technique provides the fundamental structural information necessary to understand the magnetic behavior.[1][5][9]

Magnetic Susceptibility Measurements

Objective: To measure the magnetic response of the material to an applied magnetic field as a function of temperature and field strength.

Methodology: DC and AC magnetic susceptibility measurements are typically performed using a SQUID (Superconducting Quantum Interference Device) magnetometer.

-

DC Measurements: The sample is cooled in a zero or applied magnetic field, and its magnetization is measured as the temperature is varied. Field-dependent magnetization measurements are also performed at low temperatures.

-

AC Measurements: A small oscillating magnetic field is applied, and the in-phase (χ') and out-of-phase (χ'') components of the magnetic susceptibility are measured as a function of temperature and frequency. The presence of a non-zero χ'' component is a hallmark of slow magnetic relaxation.[6][11]

Specific Heat Measurements

Objective: To detect phase transitions, such as magnetic ordering, by measuring the heat capacity of the sample as a function of temperature.

Methodology: The heat capacity of a pressed pellet of the sample is measured using a calorimeter, often integrated into a physical property measurement system. A sharp peak in the heat capacity versus temperature plot is indicative of a phase transition, such as the onset of long-range magnetic order.[2][6]

Frequency-Domain Fourier Transform THz-EPR Spectroscopy

Objective: To directly probe the electronic spin transitions and determine the zero-field splitting parameters and exchange interaction energies.

Methodology: This advanced spectroscopic technique measures the absorption of terahertz radiation by the sample in the presence of a magnetic field. It provides detailed information about the magnetic anisotropy and the nature of the magnetic exchange interactions.[1][6]

Visualizing the Structure-Property Relationship

The interplay between the crystal structure and the resulting magnetic properties is a central theme in the study of this compound coordination polymers.

Caption: Relationship between synthesis, crystal structure, and magnetic properties.

Experimental and Characterization Workflow

The investigation of a new this compound coordination polymer follows a logical workflow from synthesis to the elucidation of its magnetic properties.

References

- 1. Weakening the Interchain Interactions in One Dimensional Cobalt(II) Coordination Polymers by Preventing Intermolecular Hydrogen Bonding - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Influence of metal coordination and co-ligands on the magnetic properties of 1D Co(NCS) 2 coordination polymers - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C6CP08193B [pubs.rsc.org]

- 3. Influence of the co-ligand on the magnetic and relaxation properties of layered cobalt(II) thiocyanato coordination polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and crystal structure of diisothiocyanatotetrakis(4-methylpyridine N-oxide)cobalt(II) and diisothiocyanatotris(4-methylpyridine N-oxide)cobalt(II) showing two different metal coordination polyhedra - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. [PDF] Synthesis, structure and properties of [Co(NCS)2(4-(4-chlorobenzyl)pyridine)2]n, that shows slow magnetic relaxations and a metamagnetic transition. | Semantic Scholar [semanticscholar.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis, structure and properties of [Co(NCS)2(4-(4-chlorobenzyl)pyridine)2]n, that shows slow magnetic relaxations and a metamagnetic transition - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 10. Structural and magnetic studies of a new Co(II) thiocyanato coordination polymer showing slow magnetic relaxations and a metamagnetic transition. | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

Thermal Decomposition Behavior of Cobalt(II) Thiocyanate Compounds: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the thermal decomposition behavior of cobalt(II) thiocyanate (B1210189) and its coordination compounds. It consolidates data from various scientific studies, presenting quantitative thermal analysis data in a structured format. Detailed experimental protocols for thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are described to facilitate the replication and extension of these studies. Furthermore, this guide employs Graphviz visualizations to illustrate the complex decomposition pathways, offering a clear and concise understanding of the thermal degradation processes for researchers in materials science, coordination chemistry, and drug development.

Introduction

Cobalt(II) thiocyanate, Co(SCN)₂, and its coordination complexes are a significant class of compounds with diverse applications in catalysis, materials science, and as precursors for the synthesis of other cobalt-containing materials. Their thermal stability and decomposition pathways are critical parameters that influence their synthesis, handling, and application. Understanding the thermal behavior is essential for predicting the formation of desired products, ensuring process safety, and developing new materials with tailored properties. This guide synthesizes the current knowledge on the thermal decomposition of these compounds, with a focus on providing actionable data and methodologies for the scientific community.

Thermal Decomposition of this compound Coordination Compounds

The thermal decomposition of this compound compounds is often a multi-step process involving the loss of ligands, followed by the decomposition of the thiocyanate moiety and the formation of various cobalt-containing residues. The specific decomposition pathway is highly dependent on the nature of the coordinating ligands, the coordination geometry, and the experimental conditions such as heating rate and atmosphere.

General Decomposition Pathways

The thermal decomposition of this compound complexes typically proceeds through the following general stages:

-

Desolvation: Initial loss of solvent molecules (e.g., water, methanol) at lower temperatures.

-

Deamination/Ligand Loss: Stepwise or complete removal of coordinated organic ligands. This can lead to the formation of ligand-deficient intermediate phases.

-

Decomposition of Thiocyanate: Breakdown of the thiocyanate anion (SCN⁻), which can be an exothermic process.

-

Formation of Final Residue: Formation of cobalt sulfides, oxides, or a mixture thereof, depending on the atmosphere.

The following diagram illustrates a generalized workflow for investigating the thermal decomposition of these compounds.

Caption: Experimental workflow for thermal analysis.

Quantitative Data from Thermal Analysis

The following tables summarize quantitative data on the thermal decomposition of various this compound compounds, extracted from the literature.

Table 1: Thermal Decomposition Data for this compound Complexes with Pyridine-based Ligands

| Compound | Decomposition Step | Temperature Range (°C) | Mass Loss (obs./calc. %) | Final Residue | Reference |

| [Co(NCS)₂(C₆H₇N)₂(H₂O)₂] (4-methylpyridine) | Loss of 2 H₂O | 50 - 120 | Not specified | Co(NCS)₂(C₆H₇N)₂ | [1] |

| [Co(NCS)₂(4-acetylpyridine)₄] | Loss of 2 (4-acetylpyridine) | Not specified | Not specified | [Co(NCS)₂(4-acetylpyridine)₂]n | [2] |

| [Co(NCS)₂(4-acetylpyridine)₂(H₂O)₂] | Loss of 2 H₂O | Not specified | Not specified | Mixture of isomers of [Co(NCS)₂(4-acetylpyridine)₂]n | [2] |

| [Co(NCS)₂(C₆H₄N₂O)₄] (3-cyanopyridine N-oxide) | Single-step decomposition | ~220 (exothermic peak) | 58.8 / - | Not specified | [3] |

| trans-[Co(bpb)(amine)₂]NCS·H₂O (amine = pyrrolidine) | Dehydration | 30 - 110 | 2.96 / 3.03 | Dehydrated complex | [4] |

| Deamination-anation | 120 - 220 | Not specified | trans-[Co(bpb)(prldn)(NCS)] | [4] | |

| Decarbonylation & ligand loss | 220 - 400 | 44.4 / 43.14 | Not specified | [4] | |

| trans-[Co(bpb)(amine)₂]NCS·H₂O (amine = benzylamine) | Deamination-anation | Not specified | Not specified | Not specified | [4] |

| Ligand loss | 260 - 400 | 44.7 / 48.30 | Not specified | [4] |

Table 2: Thermal Decomposition Data for this compound Complexes with Other N-donor Ligands

| Compound | Decomposition Step | Temperature Range (°C) | Mass Loss (obs./calc. %) | Final Residue | Reference |

| Co(NCS)₂(2,5-dimethylpyrazine)(H₂O)₄·4(2,5-dimethylpyrazine) | Stepwise loss of water and 2,5-dimethylpyrazine (B89654) | Not specified | Not specified | Co(NCS)₂(2,5-dimethylpyrazine)₂ | [2] |

| Co(NCS)₂(2,5-dimethylpyrazine)₂ | Loss of 2,5-dimethylpyrazine | Not specified | Not specified | Co(NCS)₂(2,5-dimethylpyrazine) | [2] |

| Co(NCS)₂(2,5-dimethylpyrazine) | Loss of 2,5-dimethylpyrazine | Not specified | Not specified | [Co(NCS)₂]₃(2,5-dimethylpyrazine) | [2] |

| [Co(SCN)(ql)]n (quinoline) | Decomposition of the polymer | Not specified | Not specified | Not specified | [5] |

Table 3: Thermal Decomposition Data for Other this compound Compounds

| Compound | Decomposition Step | Temperature Range (°C) | Mass Loss (obs./calc. %) | Final Residue | Reference |

| Co₂[Fe(CN)₆]·7H₂O | Dehydration | 50 - 130 | ~27.6 / 27.6 | Co₂[Fe(CN)₆] | [6] |

| Decomposition to Co₃O₄ and Fe₂O₃ | 130 - 350 | Not specified | Co₃O₄ + Fe₂O₃ | [6] | |

| Cobalt Mercury Thiocyanate (CoHg(SCN)₄) | Stable up to 200°C | > 200 | - | - | [7] |

| Dehydration | < 230 | 3.86 | - | [7] | |

| Decomposition (loss of cyanogen) | 230 - 325 | 5.06 | - | [7] | |

| Decomposition (loss of CS₂ and cyanogen) | 330 - 525 | 75.25 | - | [7] | |

| Sublimation of Hg and loss of N₂ | > 530 | 11.41 | - | [7] |

Experimental Protocols

The following sections detail the typical experimental methodologies employed in the thermal analysis of this compound compounds.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

Objective: To determine the temperature and mass change associated with decomposition events.

Instrumentation: A simultaneous TGA/DTA or TGA/DSC (Differential Scanning Calorimetry) instrument is typically used.

Typical Parameters:

-

Sample Mass: 5-15 mg

-

Heating Rate: A constant heating rate, commonly 10 K/min, is applied.[6][8] Slower or faster rates may be used to resolve overlapping steps or to study kinetics.

-

Temperature Range: Typically from room temperature to 800-1000 °C.[8]

-

Atmosphere: The analysis is conducted under a controlled atmosphere, most commonly:

-

Crucible: Alumina (Al₂O₃) or platinum (Pt) crucibles are commonly used.

Data Analysis: The TGA curve plots mass percentage as a function of temperature, while the DTA/DSC curve shows the temperature difference or heat flow, indicating endothermic or exothermic events. The derivative of the TGA curve (DTG) is often used to identify the temperature of the maximum rate of mass loss for each step.

Evolved Gas Analysis (EGA)

Objective: To identify the gaseous products evolved during decomposition.

Methodology: The outlet gas from the TGA is often coupled to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR) to analyze the composition of the evolved gases in real-time.

Visualization of Decomposition Pathways

The following diagrams, generated using the DOT language, illustrate the thermal decomposition pathways for specific this compound compounds based on the available literature.

Caption: Decomposition of diaquabis(4-methylpyridine)bis(thiocyanato)cobalt(II).[1]

Caption: Decomposition of various Co(II) thiocyanate complexes with 2,5-dimethylpyrazine (dmp).[2]

Conclusion

The thermal decomposition of this compound compounds is a complex process that is highly influenced by the coordinated ligands and the experimental conditions. This guide has provided a consolidated overview of the thermal behavior of these compounds, presenting quantitative data in an accessible format and detailing the experimental protocols necessary for further research. The visualized decomposition pathways offer a clear illustration of the degradation processes. This information is crucial for the rational design and synthesis of new cobalt-containing materials and for understanding the stability and reactivity of these compounds in various applications. Further research, particularly involving coupled techniques like TGA-MS and TGA-FTIR, will continue to enhance our understanding of the intricate decomposition mechanisms of these versatile materials.

References

- 1. Synthesis, crystal structure and thermal properties of diaquabis(4-methylpyridine-κN)bis(thiocyanato-κN)cobalt(II) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, crystal structure and thermal behavior of tetrakis(3-cyanopyridine N-oxide-κO)bis(thiocyanato-κN)cobalt(II), which shows strong pseudosymmetry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. A novel cobalt (I) coordination polymer with mixed thiocyanate and quinoline ligands: crystal structure, magnetism and luminescent properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 7. researchpublish.com [researchpublish.com]

- 8. Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC – Oriental Journal of Chemistry [orientjchem.org]

An In-depth Technical Guide to the Solubility of Cobalt(II) Thiocyanate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of cobalt(II) thiocyanate (B1210189) in various organic solvents. While quantitative solubility data is sparse in publicly available literature, this document compiles existing qualitative information, details the underlying coordination chemistry that governs its solubility, and provides robust experimental protocols for researchers to determine precise solubility values in their own laboratories.

Introduction to Cobalt(II) Thiocyanate

This compound, with the chemical formula Co(SCN)₂, is an inorganic compound that typically exists as a brown, deliquescent powder in its anhydrous form.[1] It is more commonly encountered as a hydrate, which is crystalline.[2] This compound is of significant interest in various fields, including analytical chemistry, where it is famously used in the Scott test for the presumptive identification of cocaine, and in materials science as a precursor for coordination polymers and single-chain magnets.[1][2] Its utility is often linked to its solubility and the distinct color changes it undergoes in different chemical environments.

Qualitative Solubility of this compound in Organic Solvents

This compound is known to be soluble in water and a range of organic solvents.[1][3] The dissolution in many organic solvents is characterized by the formation of an intensely blue solution.[3] This color is indicative of the formation of the tetrahedral tetrathiocyanatocobaltate(II) complex, [Co(SCN)₄]²⁻.[4] In contrast, aqueous solutions can appear pink, a color associated with the octahedral hexaaquacobalt(II) ion, [Co(H₂O)₆]²⁺, especially in dilute solutions.[3]

The following table summarizes the qualitative solubility of this compound in various organic solvents based on available literature.

| Solvent | Formula | Type | Qualitative Solubility |

| Methanol | CH₃OH | Protic | Soluble / Slightly Soluble[3] |

| Ethanol | C₂H₅OH | Protic | Soluble[5] |

| Acetone | (CH₃)₂CO | Aprotic | Soluble |

| Diethyl Ether | (C₂H₅)₂O | Aprotic | Soluble |

| Dichloromethane | CH₂Cl₂ | Aprotic | Soluble (for ion pairs) |

| Dimethylformamide | (CH₃)₂NC(O)H | Aprotic | Forms complexes[6] |

| Dimethyl Sulfoxide | (CH₃)₂SO | Aprotic | Forms complexes |

Note: The formation of soluble ion pairs with organic bases is a key principle in its application in analytical chemistry.[7]

Mechanism of Dissolution and Speciation

The dissolution of this compound in organic solvents is not merely a physical process but involves significant changes in the coordination sphere of the cobalt(II) ion. In the solid state, anhydrous Co(SCN)₂ exists as a coordination polymer.[2] Upon dissolution in a coordinating solvent (L), the polymeric structure breaks down, and solvent molecules coordinate to the cobalt center. The thiocyanate ion is an ambidentate ligand, meaning it can coordinate through either the nitrogen (isothiocyanate) or the sulfur (thiocyanate) atom.[4]

In many organic solvents, the predominant species responsible for the characteristic blue color is the tetrahedral [Co(SCN)₄]²⁻ complex. The formation of this complex is favored in less polar, non-aqueous environments.

Figure 1. Simplified pathway of this compound dissolution and speciation in an organic solvent (L).

Experimental Protocols for Determining Quantitative Solubility

Given the lack of readily available quantitative solubility data, researchers may need to determine these values experimentally. The following are detailed methodologies for key experiments.

Gravimetric Method for Solubility Determination

This method involves preparing a saturated solution, evaporating the solvent, and weighing the remaining solute.

Materials:

-

This compound (anhydrous)

-

Organic solvent of interest

-

Scintillation vials or small flasks with secure caps

-

Constant temperature bath or shaker

-

Syringe filters (0.2 µm, solvent-compatible)

-

Pre-weighed weighing dishes

-

Analytical balance

-

Drying oven

Procedure:

-

Add an excess of anhydrous this compound to a known volume of the organic solvent in a scintillation vial.

-

Seal the vial and place it in a constant temperature bath or shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium (e.g., 24-48 hours).

-

After equilibration, allow the solution to stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant into a syringe and attach a syringe filter.

-

Dispense the filtered, saturated solution into a pre-weighed weighing dish.

-

Record the exact volume of the solution transferred.

-

Place the weighing dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (a preliminary thermogravimetric analysis is recommended).

-

Once the solvent has completely evaporated, cool the weighing dish in a desiccator and weigh it on an analytical balance.

-

The mass of the dissolved this compound is the final mass of the dish minus the initial mass.

-

Calculate the solubility in g/100 mL or mol/L.

Figure 2. Experimental workflow for the gravimetric determination of solubility.

Spectrophotometric Method for Solubility Determination

This method is suitable for solvents in which this compound forms the colored [Co(SCN)₄]²⁻ complex and relies on the Beer-Lambert law.

Materials:

-

This compound

-

Organic solvent of interest

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer

-

Cuvettes

Procedure:

-

Preparation of a Standard Curve:

-

Prepare a stock solution of known concentration by dissolving a precisely weighed amount of this compound in a known volume of the organic solvent.

-

Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max) for the blue [Co(SCN)₄]²⁻ complex (typically around 625 nm).

-

Plot a calibration curve of absorbance versus concentration.

-

-

Solubility Measurement:

-

Prepare a saturated solution of this compound in the organic solvent as described in steps 1-4 of the gravimetric method.

-

Carefully withdraw a small, known volume of the clear, saturated supernatant.

-

Dilute this aliquot quantitatively with the organic solvent to a concentration that falls within the range of the standard curve.

-

Measure the absorbance of the diluted solution at λ_max.

-

Use the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution, taking into account the dilution factor. This is the solubility.

-

Conclusion

References

- 1. grokipedia.com [grokipedia.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. COBALT THIOCYANATE | 3017-60-5 [chemicalbook.com]

- 4. Transition metal complexes of thiocyanate - Wikipedia [en.wikipedia.org]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

coordination chemistry of cobalt(II) thiocyanate with N-donor ligands

An In-depth Technical Guide to the Coordination Chemistry of Cobalt(II) Thiocyanate (B1210189) with N-donor Ligands

Audience: Researchers, scientists, and drug development professionals.

Introduction

The coordination chemistry of cobalt(II) has been a subject of extensive research due to its diverse stereochemical and magnetic properties, which are highly sensitive to the nature of the surrounding ligands. Cobalt(II), with its d⁷ electronic configuration, can adopt various coordination geometries, including octahedral, tetrahedral, and square planar, each associated with distinct spectroscopic and magnetic signatures[1][2]. The thiocyanate ion (SCN⁻) is a particularly fascinating ligand in this context. As an ambidentate ligand, it can coordinate to a metal center through either the nitrogen atom (isothiocyanate), the sulfur atom (thiocyanate), or it can bridge two metal centers.

The introduction of N-donor ligands, such as pyridine, imidazole, pyrazole, and their derivatives, into the cobalt(II) thiocyanate system allows for fine-tuning of the resulting complex's structure and properties[3][4]. These N-donor ligands can influence the coordination number, geometry, and the binding mode of the thiocyanate ion, leading to a rich variety of molecular architectures, from discrete mononuclear complexes to extended coordination polymers[5][6][7]. This control over the molecular and supramolecular structure is crucial for designing materials with specific magnetic, catalytic, or biological properties[8][9][10]. This guide provides a comprehensive overview of the synthesis, characterization, and properties of this compound complexes featuring N-donor ligands.

Thiocyanate Coordination Modes and Structural Diversity

The versatility of the thiocyanate ligand is a cornerstone of cobalt(II) coordination chemistry. Its ability to adopt different binding modes is influenced by factors such as the hardness of the metal center (according to HSAB theory), steric hindrance from other ligands, and the solvent system used[11]. For the borderline acid Co(II), N-bonding is most common, but S-bonding and bridging modes are also observed.

-

N-bonded (Isothiocyanate): This is the most common mode for first-row transition metals like Co(II)[11]. The Co-N-C linkage is typically close to linear.

-

S-bonded (Thiocyanate): This mode is favored by softer metal ions. The Co-S-C angle is generally around 100°[11].

-

μ-1,3-Bridging: The thiocyanate ligand can bridge two cobalt centers, with the nitrogen atom coordinating to one metal and the sulfur atom to another. This mode is crucial for the formation of coordination polymers, which can exhibit interesting magnetic exchange properties[6][12][13].

The choice of N-donor ligand plays a critical role in determining the final structure. Bulky ligands may favor lower coordination numbers and tetrahedral geometries, while smaller ligands can accommodate higher coordination numbers, leading to octahedral complexes[1].

Experimental Protocols: Synthesis and Characterization

The synthesis of this compound complexes with N-donor ligands typically involves straightforward solution-based reactions. The general workflow involves combining a soluble cobalt(II) salt, a source of thiocyanate ions, and the desired N-donor ligand in a suitable solvent, followed by crystallization.

General Synthesis Protocol

A common method involves the reaction of a cobalt(II) salt, such as CoCl₂·6H₂O or Co(NO₃)₂·6H₂O, with a stoichiometric amount of an alkali metal thiocyanate (KSCN or NH₄SCN) and the N-donor ligand in a solvent like methanol or ethanol[14][15]. The resulting solution is then typically filtered and allowed to stand for slow evaporation to yield crystals.

Example Protocol: Synthesis of [Co(NCS)₂(2-aminopyridine)₂][15]

-

Preparation of Solutions: 1 mmol of CoCl₂·6H₂O is dissolved in 5 mL of methanol, stirred, and heated to boiling (57-59 °C). A separate solution of 2 mmol of 2-aminopyridine (B139424) in 5 mL of methanol is prepared. A third solution of 2 mmol of KSCN in 5 mL of methanol is also prepared[14].

-

Reaction: The 2-aminopyridine solution is added slowly to the hot cobalt chloride solution, and the mixture is refluxed for 2 hours[14].

-

Addition of Thiocyanate: The KSCN solution is then added slowly to the reaction mixture, which is subsequently refluxed for an additional 3 hours[14].

-

Crystallization: The resulting dark blue solution is filtered while hot, and the filtrate is allowed to evaporate slowly at room temperature. Blue, needle-shaped crystals are obtained after several days[14].

Example Protocol: Synthesis of [Co(NCS)₂(4-(hydroxymethyl)pyridine)₂(H₂O)₂][7]

-

Reaction Setup: Co(NCS)₂ (26.3 mg, 0.15 mmol) and 4-(hydroxymethyl)pyridine (32.7 mg, 0.30 mmol) are combined[5].

-

Solvent and Conditions: The reactants are stirred at room temperature in 1.5 mL of water for 3 days[5].

-

Isolation: The resulting crystalline powder is isolated. For single crystals suitable for X-ray diffraction, the reaction can be performed in a closed glass tube at 105 °C[5].

Spectroscopic and Physicochemical Characterization

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for determining the coordination mode of the thiocyanate ligand. The frequency of the C≡N stretching vibration (ν(CN)) is particularly informative.

| Coordination Mode | ν(CN) Frequency Range (cm⁻¹) | Comments |

| Free SCN⁻ ion | ~2050 | Reference frequency. |

| N-bonded (Isothiocyanate) | > 2050 (typically 2060-2100) | Bonding through the nitrogen lone pair strengthens the C≡N bond, increasing its stretching frequency[16][14]. |

| S-bonded (Thiocyanate) | < 2100 (often similar to N-bonded) | ν(CS) is more diagnostic here, appearing at higher frequencies (780-860 cm⁻¹) compared to N-bonded (700-780 cm⁻¹)[16]. |

| μ-1,3-Bridging | > 2100 (often highest) | The bridging nature further strengthens the C≡N bond, resulting in a high-frequency shift[16]. |

For example, in the complex with 2-aminopyridine, the ν(CN) band at 2061-2073 cm⁻¹ indicates that the thiocyanate ion is attached to Co(II) through the nitrogen atom as a terminal ligand[14].

Electronic (UV-Vis) Spectroscopy

The electronic absorption spectrum of a Co(II) complex is highly indicative of its coordination geometry.

-

Octahedral (Oₕ) Complexes: High-spin d⁷ Co(II) in an octahedral field typically shows two or three absorption bands. The main band, assigned to the ⁴T₁g(F) → ⁴T₁g(P) transition, is often observed in the visible region (~500-600 nm), giving these complexes a pink or red color[17][18].

-

Tetrahedral (Tₔ) Complexes: Tetrahedral high-spin Co(II) complexes exhibit a much more intense, broad, and structured absorption band in the visible region (~600-700 nm), corresponding to the ⁴A₂(F) → ⁴T₁(P) transition[11][19]. These complexes are characteristically a deep blue color. The complex [Co(NCS)₄]²⁻ is a classic example of a tetrahedral species with a deep blue color[11][19].

The thermochromism observed in some this compound systems, where a color change from red (octahedral) to blue (tetrahedral) occurs upon heating, is a direct consequence of this equilibrium shift[17].

Structural and Magnetic Properties: Tabulated Data

The combination of Co(II), thiocyanate, and various N-donor ligands has produced a vast array of structurally characterized complexes. The following tables summarize key quantitative data for representative examples.

Table 1: Selected Crystallographic and Structural Data for Co(II) Thiocyanate Complexes

| Compound | Formula | Geometry | Co-NCS (Å) | Co-NLigand (Å) | N-Co-N Angle (°) | Ref. |

| 1 | [Co(NCS)₂(hmpy)₄] | Octahedral | 2.099(3) | 2.158(2) - 2.179(2) | 88.06(9) - 92.66(9) | [5] |

| 2 | [Co(NCS)₂(hmpy)₂(EtOH)₂] | Octahedral | 2.078(3) | 2.158(2) | 86.26(12) - 91.90(10) | [5] |

| 3 | [Co(NCS)₂(hmpy)₂(H₂O)₂] | Octahedral | 2.085(3) | 2.180(3) | 86.80(10) - 91.20(10) | [5] |

| 4 | [Co(NCS)₂(dmtu)₂] | Tetrahedral | 1.948(2) | - (S-donor) | 103.55(8) - 110.59(8) | [20] |

| 5 | [Co(NCS)₂(4-MepyO)₃] | Trigonal Bipyramidal | 1.968(3) - 1.972(3) | - (O-donor) | 115.1(1) - 126.2(1) | [21] |

Abbreviations: hmpy = 4-(hydroxymethyl)pyridine, dmtu = N,N'-dimethylthiourea, 4-MepyO = 4-methylpyridine (B42270) N-oxide.

Table 2: Spectroscopic and Magnetic Data for Selected Complexes

| Compound | Geometry | ν(CN) (cm⁻¹) | Key UV-Vis λmax (nm) | μeff (B.M.) @ RT | Comments | Ref. |

| [Co(NCS)₄]²⁻ (in IL) | Tetrahedral | - | ~625 | 4.40 | Typical for high-spin tetrahedral Co(II).[17] | |

| [Co(NCS)₆]⁴⁻ (in IL, low T) | Octahedral | - | ~520 | 4.0 - 4.5 | High-spin octahedral Co(II).[17] | |

| [Co(NCS)₂(3-BrPy)₄] | Octahedral | 2066 | - | - | N-bonded thiocyanate confirmed by IR. | [12][13] |

| [Co(NCS)₂(2-apy)₂] | Tetrahedral | 2061, 2073 | - | - | Blue color suggests tetrahedral geometry. | [14] |

Abbreviations: IL = Ionic Liquid, 3-BrPy = 3-bromopyridine, 2-apy = 2-aminopyridine, RT = Room Temperature.

Magnetic Properties

High-spin cobalt(II) (S=3/2) complexes are paramagnetic. The effective magnetic moment (μeff) is sensitive to the coordination environment due to spin-orbit coupling.

-

Octahedral Complexes: Typically exhibit μeff in the range of 4.7–5.2 B.M.

-

Tetrahedral Complexes: Generally have lower μeff values, typically in the range of 4.4–4.8 B.M[17].

In coordination polymers where thiocyanate ligands bridge Co(II) centers, weak magnetic interactions (either ferromagnetic or antiferromagnetic) can be transmitted through the bridging pathway[3][12].

Conclusion

The is a rich and diverse field. The interplay between the d⁷ metal center, the versatile ambidentate thiocyanate anion, and the steric and electronic properties of the N-donor ligand allows for the systematic design of complexes with a wide range of coordination geometries, from discrete tetrahedral and octahedral molecules to extended one-, two-, or three-dimensional polymers. This structural diversity is mirrored by a rich variety of spectroscopic and magnetic properties. A thorough understanding of the fundamental principles outlined in this guide—synthesis, thiocyanate binding modes, and characterization—is essential for researchers aiming to develop new cobalt-based materials for applications in catalysis, magnetism, and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. New Cobalt (II) Complexes with Imidazole Derivatives: Antimicrobial Efficiency against Planktonic and Adherent Microbes and In Vitro Cytotoxicity Features - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New Cobalt (II) Complexes with Imidazole Derivatives: Antimicrobial Efficiency against Planktonic and Adherent Microbes and In Vitro Cytotoxicity Features - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Transition metal complexes of thiocyanate - Wikipedia [en.wikipedia.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. m.youtube.com [m.youtube.com]

- 16. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 17. Thermochromism and switchable paramagnetism of cobalt( ii ) in thiocyanate ionic liquids - Dalton Transactions (RSC Publishing) DOI:10.1039/C5DT01829C [pubs.rsc.org]

- 18. mdpi.com [mdpi.com]

- 19. Science made alive: Chemistry/Experiments [woelen.homescience.net]

- 20. Crystal structure of bis(N,N′-dimethylthiourea-κS)bis(thiocyanato-κN)cobalt(II) - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis and crystal structure of diisothiocyanatotetrakis(4-methylpyridine N-oxide)cobalt(II) and diisothiocyanatotris(4-methylpyridine N-oxide)cobalt(II) showing two different metal coordination polyhedra - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Coordination Chemistry of Cobalt(II) Thiocyanate

An in-depth technical guide on the spectroscopic analysis (IR, UV-Vis) of cobalt(II) thiocyanate (B1210189) for researchers, scientists, and drug development professionals.

Cobalt(II) thiocyanate, Co(SCN)₂, is a versatile inorganic compound widely utilized in both qualitative and quantitative analysis, most notably in the Scott test for cocaine.[1] Its analytical utility stems from the distinct spectroscopic properties of its coordination complexes, which are highly sensitive to the chemical environment. The thiocyanate ion (SCN⁻) is an ambidentate ligand, capable of coordinating to a metal center through either the nitrogen atom (isothiocyanate, M-NCS), the sulfur atom (thiocyanate, M-SCN), or by bridging between two metal centers (M-NCS-M).

The coordination geometry of the Co²⁺ ion, typically either tetrahedral or octahedral, dictates the electronic and vibrational properties of the complex, resulting in dramatic color changes and distinct spectroscopic signatures in Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy. This guide provides a detailed overview of the spectroscopic analysis of this compound, focusing on the interpretation of UV-Vis and IR data and outlining the experimental protocols for its characterization.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful tool for investigating the coordination geometry of this compound complexes. The color of the complex is a direct result of d-d electronic transitions, where an electron is excited from a lower energy d-orbital to a higher energy d-orbital by absorbing light of a specific wavelength. The splitting of the d-orbitals is determined by the geometry of the ligand field around the Co²⁺ ion.

-

Octahedral Complexes: Six-coordinate cobalt(II) complexes, such as [Co(H₂O)₆]²⁺ or those formed with N-donor co-ligands like [Co(H₂O)₂(SCN)₂], are typically pink or reddish in color.[2][3][4] They exhibit weaker absorption bands in the visible region, with a characteristic absorption maximum (λmax) around 470-520 nm.[5][6][7]

-

Tetrahedral Complexes: Four-coordinate cobalt(II) complexes, most commonly the tetrathiocyanatocobaltate(II) ion, [Co(NCS)₄]²⁻, are characterized by an intense blue color.[4][6] This intensity is due to the lack of an inversion center in the tetrahedral geometry, which makes the d-d transitions more "allowed". These complexes have a strong, characteristic absorption band in the 620-630 nm range.[5][6][8]

The equilibrium between octahedral and tetrahedral geometries can be influenced by factors such as solvent, temperature, and ligand concentration, leading to thermochromic behavior.[5][6] For instance, in certain ionic liquids, a reversible, temperature-dependent switch from the blue tetrahedral [Co(NCS)₄]²⁻ at room temperature to a red octahedral species at lower temperatures has been observed.[5][6]

Data Presentation: UV-Vis Absorption

The following table summarizes the characteristic UV-Vis absorption maxima for common this compound species.

| Complex Ion | Coordination Geometry | Color | λmax (nm) | Reference(s) |

| [Co(NCS)₄]²⁻ | Tetrahedral | Intense Blue | ~620 - 630 | [5][6][8] |

| [Co(NCS)₆]⁴⁻ | Octahedral | Red | ~472 | [5][6] |

| [Co(H₂O)₆]²⁺ | Octahedral | Pink | ~510 | [7] |

Experimental Protocol: Quantitative Analysis of Cobalt(II) by UV-Vis Spectroscopy

This protocol details the determination of cobalt(II) concentration based on the formation of the blue [Co(SCN)₄]²⁻ complex, adapted from established methods.[8]

Objective: To determine the concentration of an unknown Co(II) solution by creating a calibration curve using Beer's Law (A = εbc).

Materials:

-

Spectrophotometer

-

Cuvettes

-

Volumetric flasks (10 mL)

-

Graduated pipets

-

Standard Co(II) solution (e.g., 0.10 mg/mL)

-

Unknown Co(II) solution

-

6 M Hydrochloric acid (HCl)

-

50% (w/v) Potassium thiocyanate (KSCN)

-

Acetone

-

Deionized (DI) water

Procedure:

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up for at least 15 minutes. Set the wavelength to the λmax of [Co(SCN)₄]²⁻, approximately 620 nm.[8]

-

Preparation of Blank Solution: In a 10 mL volumetric flask, combine 0.8 mL of 6 M HCl, 2.0 mL of 50% KSCN, and 4.8 mL of acetone. Dilute to the 10 mL mark with DI water. Stopper and invert several times to mix thoroughly.[8]

-

Zeroing the Instrument: Rinse a cuvette twice with the blank solution, then fill it approximately three-quarters full. Wipe the outside of the cuvette and place it in the spectrophotometer. Zero the absorbance reading.[8]

-

Preparation of Standard Solutions: Prepare a series of at least four standard solutions with known Co(II) concentrations. For each standard, add a precise volume of the standard Co(II) solution (e.g., 0.25, 0.50, 0.75, 1.00 mL) to a 10 mL volumetric flask. To each flask, add 0.8 mL of 6 M HCl, 2.0 mL of 50% KSCN, and 4.8 mL of acetone.[8] Dilute to the mark with DI water, stopper, and mix well.

-

Measurement of Standards: Starting with the least concentrated solution, rinse the cuvette twice with the standard, then fill and measure its absorbance. Repeat for all standards.

-

Preparation and Measurement of Unknown: Prepare the unknown sample in the same manner as the standards, using a specific volume of the unknown Co(II) solution. Measure its absorbance.

-

Data Analysis: Plot a graph of Absorbance vs. Concentration for the standard solutions. This is the calibration curve. Use the equation of the line from the linear regression (y = mx + c) and the absorbance of the unknown sample to calculate its concentration.

Infrared (IR) Spectroscopy

IR spectroscopy is indispensable for determining the bonding mode of the thiocyanate ligand in cobalt complexes. The vibrational frequencies of the SCN⁻ ion are sensitive to whether it coordinates through the nitrogen (isothiocyanato), sulfur (thiocyanato), or bridges between metal ions. The three principal vibrational modes to consider are:

-

ν(CN): The C≡N stretching vibration. This is the most intense and diagnostically useful band.

-

ν(CS): The C-S stretching vibration.

-

δ(NCS): The N-C-S bending vibration.

For this compound, coordination almost invariably occurs through the nitrogen atom, forming an isothiocyanate complex. The following trends are generally observed:

-

N-bonded (Isothiocyanate): A strong ν(CN) band appears below 2100 cm⁻¹, typically in the range of 2060-2090 cm⁻¹.[5][9][10] The ν(CS) band is found around 840-860 cm⁻¹, and the δ(NCS) bend is observed near 480-490 cm⁻¹.[10]

-

Bridging (μ-1,3): When the thiocyanate ligand bridges two cobalt centers, the ν(CN) stretching frequency typically shifts to a higher wavenumber, often appearing above 2100 cm⁻¹.[9]

Data Presentation: IR Absorption Bands

This table summarizes key IR absorption frequencies for N-bonded this compound complexes.

| Vibrational Mode | Complex | Frequency (cm⁻¹) | Reference(s) |

| ν(C≡N) stretch | [Co(NCS)₄]²⁻ | ~2079 | [10] |

| [Co(NCS)₂(4-(hydroxymethyl)pyridine)₄] | 2071 | [9] | |

| [Co(NCS)₂(4-(hydroxymethyl)pyridine)₂(H₂O)₂] | 2092 | [9] | |

| ν(C-S) stretch | [Co(NCS)₄]²⁻ | ~840 | [10] |

| δ(NCS) bend | [Co(NCS)₄]²⁻ | ~490 | [10] |

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

ATR-IR is a convenient technique for analyzing solid samples without extensive preparation.

Objective: To obtain the infrared spectrum of a solid this compound complex.

Materials:

-

FTIR spectrometer with an ATR accessory (e.g., diamond crystal).

-

Solid sample of the this compound complex.

-

Spatula.

-

Solvent for cleaning (e.g., isopropanol).

Procedure:

-

Background Scan: Ensure the ATR crystal is clean. Take a background spectrum of the empty ATR stage. This measures the absorbance of the ambient environment (e.g., CO₂, H₂O vapor) and the crystal itself, which will be subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid this compound sample onto the center of the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to apply firm, even pressure to the sample, ensuring good contact between the sample and the crystal surface.

-

Sample Scan: Collect the infrared spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectral range is usually 4000-400 cm⁻¹.

-

Data Analysis: The resulting spectrum will be displayed in terms of absorbance or transmittance versus wavenumber (cm⁻¹). Identify the key bands (ν(CN), ν(CS), δ(NCS)) and compare them to literature values to confirm the coordination mode.

-

Cleaning: After analysis, release the pressure clamp, remove the sample, and clean the ATR crystal thoroughly with a soft tissue dampened with a suitable solvent like isopropanol.

Conclusion

UV-Vis and IR spectroscopy are complementary and powerful techniques for the comprehensive analysis of this compound complexes. UV-Vis spectroscopy provides critical information about the d-orbital splitting and coordination geometry, which is readily observed through the distinct colors and absorption maxima of tetrahedral and octahedral species. IR spectroscopy serves as a definitive tool for elucidating the bonding mode of the ambidentate thiocyanate ligand. Together, these methods enable researchers to characterize this compound species, quantify cobalt(II) ions in solution, and understand the subtle chemical equilibria that govern their formation, providing essential insights for applications ranging from analytical chemistry to materials science.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. znaturforsch.com [znaturforsch.com]

- 3. Clarifying the complex chemistry of this compound-based tests for cocaine using single-crystal X-ray diffraction and spectroscopic techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. research.chalmers.se [research.chalmers.se]

- 5. Thermochromism and switchable paramagnetism of cobalt( ii ) in thiocyanate ionic liquids - Dalton Transactions (RSC Publishing) DOI:10.1039/C5DT01829C [pubs.rsc.org]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 9. mdpi.com [mdpi.com]

- 10. Self-assembly of new cobalt complexes based on [Co (SCN)4], synthesis, empirical, antioxidant activity, and quantum theory investigations - PMC [pmc.ncbi.nlm.nih.gov]

Cobalt(II) Thiocyanate as a Precursor for Single-Chain Magnets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthesis, characterization, and fundamental principles of single-chain magnets (SCMs) derived from cobalt(II) thiocyanate (B1210189) precursors. This class of molecular magnets is of significant interest for potential applications in high-density information storage, quantum computing, and spintronics. This document offers detailed experimental protocols, a comprehensive summary of key magnetic properties, and conceptual diagrams to elucidate the underlying physics governing SCM behavior.

Introduction to Single-Chain Magnets

Single-chain magnets are one-dimensional coordination polymers that exhibit slow magnetic relaxation and magnetic hysteresis of molecular origin. Unlike traditional bulk magnets, the magnetic behavior of SCMs arises from the collective ordering of individual magnetic moments along a polymer chain. Two fundamental prerequisites for a molecule to behave as an SCM are:

-

Large Uniaxial Magnetic Anisotropy: Each individual metal ion in the chain must possess a strong preference for its magnetic moment to align along a specific axis, known as the easy axis. For cobalt(II) ions, this anisotropy originates from the unquenched orbital angular momentum in a distorted coordination geometry.

-

Significant Intrachain Magnetic Exchange Coupling: The magnetic moments of adjacent metal ions along the chain must be strongly coupled. In the case of cobalt(II) thiocyanate-based SCMs, the thiocyanate ligands act as bridging units, mediating either ferromagnetic (aligning spins in the same direction) or antiferromagnetic (aligning spins in opposite directions) exchange interactions.

When these conditions are met, a significant energy barrier (Ueff) is established for the reversal of the magnetization of the entire chain. This barrier leads to the characteristic slow magnetic relaxation observed in SCMs.

Synthesis of this compound-Based Single-Chain Magnets

The most common synthetic strategy for preparing this compound-based SCMs involves the self-assembly of this compound with N-donor co-ligands, typically pyridine (B92270) or its derivatives. The co-ligand plays a crucial role in dictating the final crystal structure and, consequently, the magnetic properties. A general synthetic workflow is depicted below.

Detailed Experimental Protocol: Synthesis of [Co(NCS)₂(4-methoxypyridine)₂]n

This protocol is adapted from the synthesis of a well-characterized this compound SCM.[1]

Materials:

-

This compound (Co(NCS)₂)

-

Ethanol or Methanol

Procedure:

-

In a clean glass vial, dissolve Co(NCS)₂ in a minimal amount of ethanol or methanol with stirring.

-

In a separate vial, dissolve a stoichiometric equivalent of 4-methoxypyridine in the same solvent.

-

Slowly add the 4-methoxypyridine solution to the Co(NCS)₂ solution while stirring continuously.

-

The resulting mixture is stirred for a specified period, which can range from a few hours to days, at room temperature.

-

The vial is then loosely capped to allow for slow evaporation of the solvent.

-

After a period of several days to weeks, single crystals of [Co(NCS)₂(4-methoxypyridine)₂]n suitable for X-ray diffraction will form.

-

The crystals are isolated by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Structural and Magnetic Properties

The defining characteristic of these SCMs is the one-dimensional chain structure where cobalt(II) centers are bridged by thiocyanate ligands. The pyridine-based co-ligands occupy the remaining coordination sites of the cobalt(II) ions.

Quantitative Data Summary

The following table summarizes key structural and magnetic parameters for a selection of this compound-based SCMs.

| Compound | Tc (K) | Hc (Oe) | Δτ1 (K) | Δτ2 (K) | Jxx/Jzz | Reference |

| [Co(NCS)₂(4-methoxypyridine)₂]n | 3.94 | 290 | 44.9(5) | 26.0(7) | 0.21 | [1][2] |

| [Co(NCS)₂(pyridine)₂]n | - | - | 62.5 | - | - | [3] |

| [Co(pymca)₂(H₂O)₄]SO₄·2H₂O]n (in situ) | - | - | 31.2 | - | - | [4] |

Table Notes:

-

Tc: Critical temperature for magnetic ordering.

-

Hc: Critical field.

-

Δτ1, Δτ2: Energy barriers for magnetic relaxation for long and short spin chains, respectively.

-

Jxx/Jzz: Exchange anisotropy.

Characterization of Magnetic Properties

The magnetic properties of SCMs are primarily investigated using direct current (DC) and alternating current (AC) magnetic susceptibility measurements.

Experimental Protocol: AC Magnetic Susceptibility Measurements

AC susceptibility is a powerful technique to probe the slow magnetic relaxation dynamics of SCMs.

Instrumentation:

-

A SQUID (Superconducting Quantum Interference Device) magnetometer or a physical property measurement system (PPMS) equipped with an AC susceptibility option.

Procedure:

-

A single crystal or a polycrystalline sample is mounted in a sample holder.

-

The sample is cooled to a low temperature, typically below 10 K.

-

A small oscillating magnetic field (HAC), usually in the range of 1-10 Oe, is applied to the sample.

-

The in-phase (χ') and out-of-phase (χ'') components of the AC magnetic susceptibility are measured as a function of temperature at various frequencies (typically ranging from 1 Hz to 10 kHz).

-

The measurements are often repeated under different applied DC magnetic fields (HDC) to probe the field dependence of the magnetic relaxation.

A non-zero out-of-phase (χ'') signal that is frequency-dependent is a hallmark of slow magnetic relaxation and SCM behavior. The temperature at which the peak in χ'' occurs for a given frequency is related to the blocking temperature. The frequency dependence of the peak in χ'' can be used to determine the energy barrier for magnetization reversal (Ueff) and the characteristic relaxation time (τ₀) via the Arrhenius law:

ln(τ) = ln(τ₀) + Ueff / (kBT)

where τ is the relaxation time (inversely proportional to the measurement frequency), kB is the Boltzmann constant, and T is the temperature of the χ'' peak.

The Physics of Single-Chain Magnet Behavior

The emergence of SCM behavior is a direct consequence of the interplay between single-ion anisotropy and exchange coupling. The logical relationship between these fundamental properties and the observable magnetic behavior is illustrated in the following diagram.

In cobalt(II)-based SCMs, the distorted octahedral coordination environment of the Co(II) ion leads to a significant zero-field splitting (D), which is the primary source of the single-ion magnetic anisotropy. The thiocyanate bridges provide the pathway for magnetic exchange between adjacent Co(II) centers. The combination of a large and negative D value (easy-axis anisotropy) and strong intrachain exchange coupling (J) results in a large energy barrier to flip the spins along the chain, giving rise to the observed SCM properties.[5][6]

Conclusion

This compound complexes are versatile precursors for the rational design and synthesis of single-chain magnets. By carefully selecting the co-ligand, it is possible to tune the crystal structure and, consequently, the magnetic properties of the resulting one-dimensional coordination polymers. The detailed experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers entering this exciting field of molecular magnetism. Further exploration of novel co-ligands and a deeper understanding of the structure-property relationships will continue to drive the development of SCMs with enhanced properties for future technological applications.

References

- 1. Synthesis, structure and properties of [Co(NCS)2(4-(4-chlorobenzyl)pyridine)2]n, that shows slow magnetic relaxations and a metamagnetic transition - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Solid-state transformation of [Co(NCS)2(pyridine)4] into [Co(NCS)2(pyridine)2]n: from Curie-Weiss paramagnetism to single chain magnetic behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Self-assembly of new cobalt complexes based on [Co (SCN)4], synthesis, empirical, antioxidant activity, and quantum theory investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bingweb.binghamton.edu [bingweb.binghamton.edu]

- 6. perso.neel.cnrs.fr [perso.neel.cnrs.fr]

An In-depth Technical Guide to the Electronic Structure of the Tetrathiocyanatocobaltate(II) Anion

This technical guide provides a comprehensive overview of the electronic structure of the tetrathiocyanatocobaltate(II) anion, [Co(NCS)₄]²⁻. It is intended for researchers, scientists, and professionals in the fields of chemistry and drug development who are interested in the coordination chemistry, spectroscopy, and magnetic properties of this archetypal tetrahedral cobalt(II) complex.

Introduction